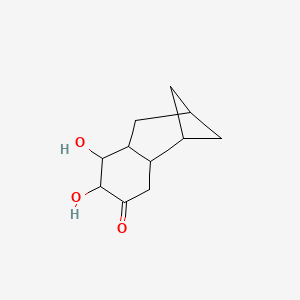
2-Cyclohexen-1-one, 2,2'-butylidenebis[3-hydroxy-5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of two cyclohexenone rings connected by a butylidene bridge, with each ring bearing a hydroxy group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- typically involves a Knoevenagel-Michael cascade reaction. This method uses a 1,3-dicarbonyl compound and aldehydes, with 2-aminopyrazine as a catalyst . The reaction conditions are mild, and the procedure is straightforward, making it a popular choice for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar principles to laboratory synthesis are applied on a larger scale. Industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxy groups can form hydrogen bonds with various biological molecules, influencing their activity and function. The compound’s structure also allows it to participate in various chemical reactions, further affecting its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A simpler compound with a single cyclohexenone ring.
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: Another complex compound with similar structural features.
2-Cyclohexen-1-one, 4-(3-hydroxybutyl)-3,5,5-trimethyl-: Shares structural similarities but differs in functional groups.
Uniqueness
2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- is unique due to its dual cyclohexenone rings connected by a butylidene bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
71827-67-3 |
|---|---|
Formule moléculaire |
C20H30O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
3-hydroxy-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)butyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C20H30O4/c1-6-7-12(17-13(21)8-19(2,3)9-14(17)22)18-15(23)10-20(4,5)11-16(18)24/h12,21,23H,6-11H2,1-5H3 |
Clé InChI |
QFTGMBDBRWVSDV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=C(CC(CC1=O)(C)C)O)C2=C(CC(CC2=O)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


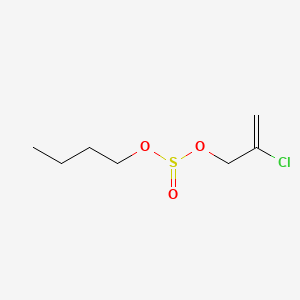
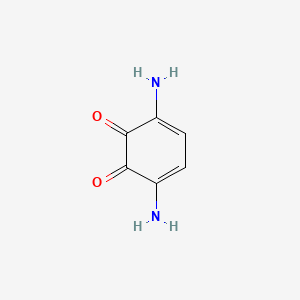
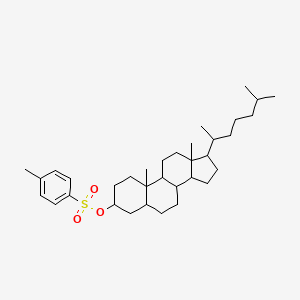
![N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide](/img/structure/B14460446.png)

![2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B14460456.png)
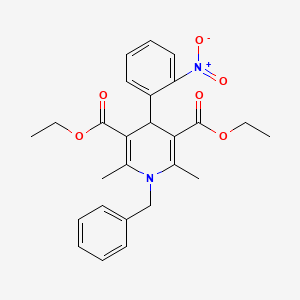
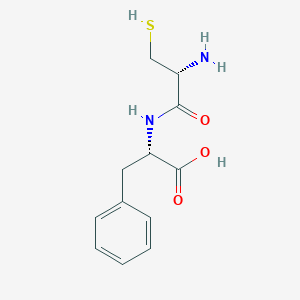

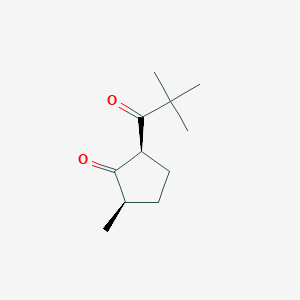
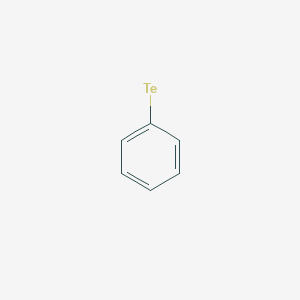
![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)

